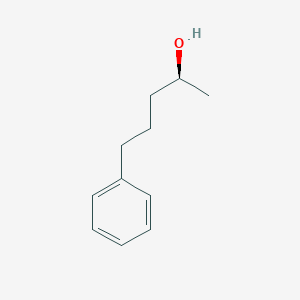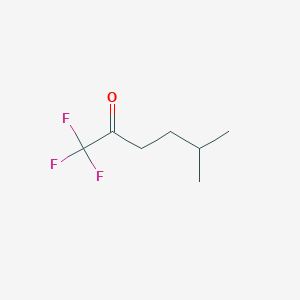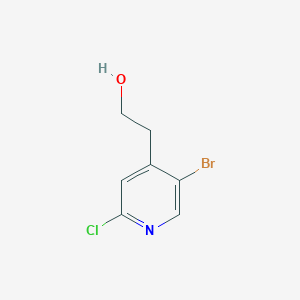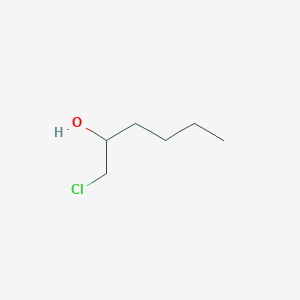
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₈FNO₄ It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2-fluoro-5-nitrophenyl substituent
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or diiodomethane in the presence of a catalyst like copper(I) iodide.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the corresponding bromide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides or esters, using reagents like thionyl chloride or alcohols in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, thionyl chloride, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its reactivity and biological activity.
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-amine: The presence of an amino group can lead to different chemical and biological properties compared to the carboxylic acid derivative.
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-thiol:
The uniqueness of this compound lies in its combination of a cyclopropane ring, a nitro group, and a fluorine atom, which together confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8FNO4 |
|---|---|
Molekulargewicht |
225.17 g/mol |
IUPAC-Name |
1-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8FNO4/c11-8-2-1-6(12(15)16)5-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI-Schlüssel |
URROXGSCRGROKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


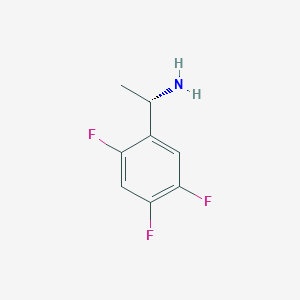
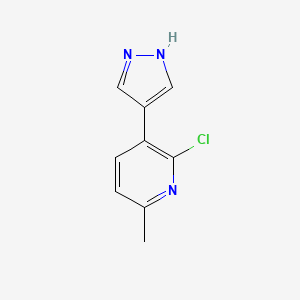


![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)

